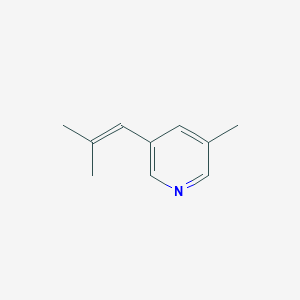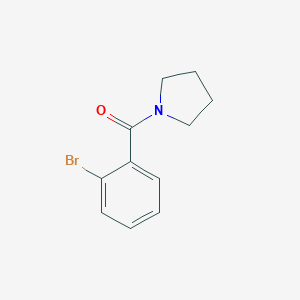
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is a compound that may be involved in various chemical reactions due to the presence of the pyrrolidinylcarbonyl group and the bromobenzene moiety. It is related to compounds used in the synthesis of polymers, organic electronics, and other organic molecules.
Synthesis Analysis
While specific synthesis methods for 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene are not directly available, related compounds typically involve reactions like Ullmann coupling, Suzuki coupling, and reactions with electron-deficient alkynes for the introduction of the bromobenzene and pyrrolidinylcarbonyl groups into the molecular structure (Gazizov et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds demonstrates diverse bonding arrangements and steric configurations, influencing their electronic and optical properties. The pyrrolidine ring often adopts a twist conformation, affecting the overall molecular shape and reactivity (Chinnakali et al., 2009).
Chemical Reactions and Properties
The bromobenzene moiety is reactive towards nucleophilic substitution and coupling reactions, making it useful in synthesizing biaryl structures and modifying electronic properties. The pyrrolidinylcarbonyl group can participate in acid-catalyzed reactions, affecting the ring-opening and formation of new compounds (Bacon & Pande, 1970).
科学研究应用
Halogenation in Organic Synthesis
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene may be involved in halogenation reactions, similar to those described by Bovonsombat and Mcnelis (1993). They demonstrated the use of halogenated compounds in the ring halogenations of polyalkylbenzenes, a process significant in organic synthesis (Bovonsombat & Mcnelis, 1993).
Sensor Development
Meng‐Jung Tsai et al. (2022) reported the creation of a luminescent coordination polymer using bromobenzene derivatives. This material acted as a bifunctional fluorescence-responsive sensor for detecting specific ions. Similar bromobenzene derivatives, like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, could potentially be used in similar sensor technologies (Tsai, Liao, & Wu, 2022).
Organometallic Chemistry
The work of Ben-Ari et al. (2006) on the ortho C-H activation of haloarenes and anisole by an electron-rich iridium(I) complex indicates the potential use of bromobenzene derivatives in organometallic chemistry. This research highlights the selectivity and stability of ortho-activated complexes, which could be relevant for compounds like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene (Ben-Ari et al., 2006).
Electropolymerization
G. Sotzing et al. (1996) investigated conducting polymers derived from pyrrole-based monomers. The research demonstrates the potential application of bromobenzene derivatives, similar to 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, in the field of electropolymerization to create low oxidation potential polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Coordination Polymers
The study by Fu et al. (2007) on the dielectric anisotropy of a homochiral trinuclear nickel(II) complex suggests the potential of using bromobenzene derivatives in creating coordination polymers with significant dielectric properties. This could be relevant for materials science and electronics applications (Fu, Song, Wang, Ye, Xiong, Akutagawa, Nakamura, Chan, & Huang, 2007).
属性
IUPAC Name |
(2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEGBUQWCPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354888 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
CAS RN |
124461-27-4 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

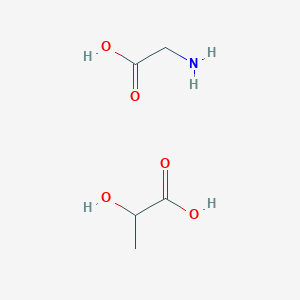
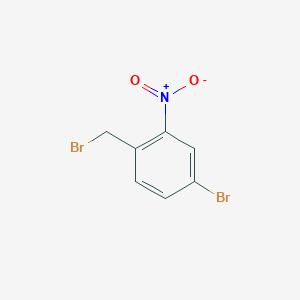
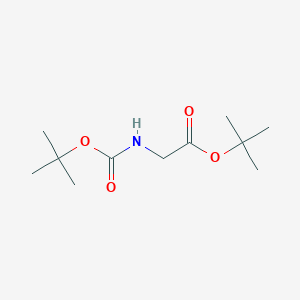
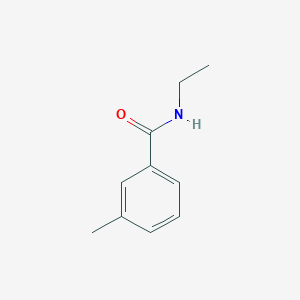
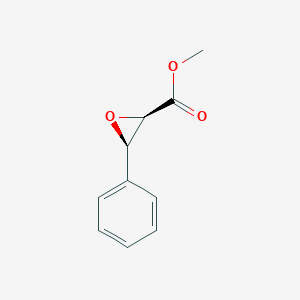
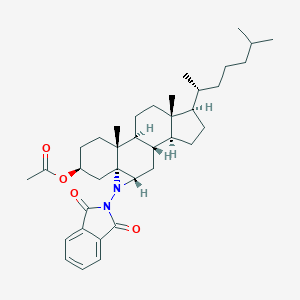
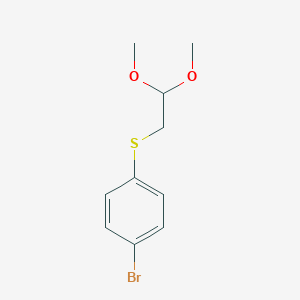
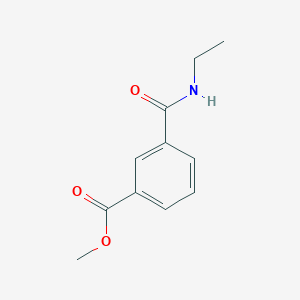
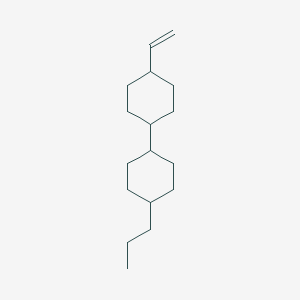
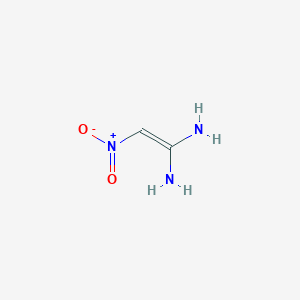
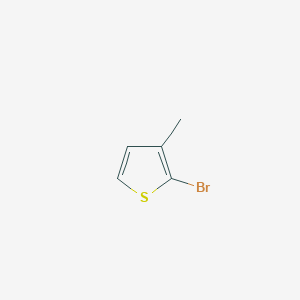
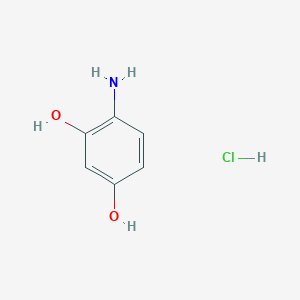
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
